molecular formula C8H5Cl2NOS B1413176 Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride CAS No. 1824048-44-3

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride

Cat. No.: B1413176
CAS No.: 1824048-44-3
M. Wt: 234.1 g/mol
InChI Key: DAKOMGMCMPAXIJ-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride is a chemical compound . Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .


Synthesis Analysis

There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Dyachenko et al. described multicomponent synthesis of functionalized thieno[2,3-b]pyridines starting from compounds through 3-cyanopyridine-2-thiolate intermediate .


Chemical Reactions Analysis

The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 178.01 . It should be stored under inert gas at a temperature between 0-10°C . It is moisture sensitive and heat sensitive .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Thieno[2,3-b]pyridine derivatives, including compounds related to Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride, are synthesized through various chemical processes. For instance, the treatment of thieno[2,3-b]pyridine with n-butyllithium and dimethylformamide produces formyl derivatives, which are crucial in further chemical transformations (Klemm & Merrill, 1974).

  • Molecular Structure : The molecular structure of thieno[2,3-b]pyridine derivatives, including this compound, shows unique characteristics in their proton nuclear magnetic resonance (pmr) and mass spectra, which are essential for identifying and categorizing these compounds (Klemm & Merrill, 1974).

Applications in Chemistry

  • Ligand in Coordination Compounds : Thieno[2,3-b]pyridine compounds have been explored as ligands in coordination compounds. Their synthesis involves reactions with various metals, and they have been characterized using techniques like X-ray diffraction analysis, highlighting their potential in inorganic chemistry and materials science (Halgas et al., 2009).

  • Formation of Complex Molecules : Thieno[2,3-b]pyridine derivatives have been used as intermediates in the synthesis of more complex molecules, such as polyheterocyclic compounds. This includes reactions with various carbonyl compounds to produce diversified chemical structures, demonstrating the versatility of these derivatives in organic synthesis (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

  • Chiroptical Properties : Some thieno[2,3-b]pyridine derivatives exhibit interesting chiroptical properties. These properties are associated with different conformational isomerism, which could be relevant in the study of molecular chirality and its applications in areas such as pharmaceutical chemistry (El-Abadelah et al., 1997).

Safety and Hazards

This compound is dangerous and may cause severe skin burns and eye damage . It may also be corrosive to metals . Precautions should be taken to avoid breathing dusts or mists, and protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction processes . Additionally, it interacts with proteins involved in DNA repair and cell cycle regulation, highlighting its potential as an anticancer agent .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, to exert its effects. It acts as an inhibitor of certain kinases, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts signaling cascades, leading to altered cellular responses. Additionally, the compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound maintains its biological activity, with sustained effects on cellular function observed in both in vitro and in vivo models . These findings suggest that the compound is suitable for extended use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels within cells . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution pattern of the compound is influenced by its physicochemical properties and interactions with cellular transporters.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it interacts with DNA and transcription factors to modulate gene expression, while in the mitochondria, it influences cellular metabolism and apoptosis . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

thieno[2,3-b]pyridine-2-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS.ClH/c9-7(11)6-4-5-2-1-3-10-8(5)12-6;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKOMGMCMPAXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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